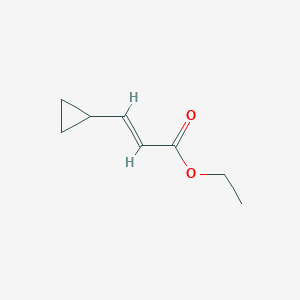
4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid (4-B3iP5C) is an organic compound that belongs to the class of pyrazole carboxylic acids. It is a white crystalline solid that is soluble in water and polar organic solvents. 4-B3iP5C has a wide range of industrial and scientific applications, such as in the synthesis of various organic compounds, the study of biochemical and physiological effects, and the exploration of new drug therapies.
Scientific Research Applications
Functionalization Reactions
1H-pyrazole-3-carboxylic acids, including compounds structurally related to 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid, have been studied for their functionalization reactions. These reactions are crucial for synthesizing diverse chemical entities that could have various applications, including pharmaceuticals and materials science. For instance, the functionalization of 1H-pyrazole-3-carboxylic acid has been demonstrated to yield carboxamides and imidazo[4,5-b]pyridine derivatives through reactions with amines and bases, highlighting the versatility of pyrazole derivatives in chemical synthesis (Yıldırım et al., 2005).
Synthesis of Intermediates for Insecticides
Pyrazole-5-carboxylic acids serve as key intermediates in synthesizing new insecticides. The synthesis process often involves multiple steps, including nucleophilic substitution, cyclization, bromination, oxidation, and hydrolysis. These compounds' synthesis and purification methods are vital for developing efficient and environmentally friendly insecticides (Wen-bo, 2011).
Regioselective Synthesis
The regioselective synthesis of halogenated pyrazole derivatives, including this compound analogs, is significant for creating compounds with potential pharmaceutical applications. An efficient method for synthesizing 4-aryl-2-aminobutyric acids has been described, highlighting the importance of precise chemical modifications in developing new drugs or materials (Heim-Riether, 2008).
Novel Ligand Synthesis
The development of novel ligands based on pyrazole-3-carboxylic acids, including those with 4-bromo-3-isobutyl substitutions, is crucial for advancing research in medicinal chemistry and catalysis. These ligands, especially those incorporating the triazole moiety, have potential applications in creating polychelated complexes for therapeutic and catalytic purposes (Dalinger et al., 2020).
Material Science and Nonlinear Optics
Pyrazole derivatives, including those related to this compound, have been explored for their potential in material science and nonlinear optics. The synthesis of N-substituted pyrazole carboxylates has demonstrated their application in optical limiting, highlighting the role of pyrazole derivatives in developing new materials for optical applications (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The bromine atom in the compound may also participate in halogen bonding, contributing to its interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical reactions, including suzuki–miyaura cross-coupling reactions and free radical reactions .
Pharmacokinetics
The bromine atom in the compound may influence its lipophilicity, which could affect its absorption and distribution .
Result of Action
It is reported that 4-bromopyrazole can inhibit the oxidation of certain carcinogens , suggesting that it may have potential anticancer effects.
Action Environment
The action of 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions of pyrazole molecules, influencing their aggregation . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAFJVHUHMBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199218 | |
| Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222729-57-9 | |
| Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222729-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)
![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)



![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)
